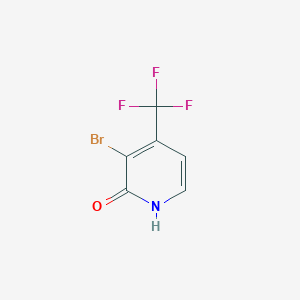

5-Oxo-5-(4-pentyloxyphenyl)valeric acid

カタログ番号 B1373301

CAS番号:

898791-97-4

分子量: 278.34 g/mol

InChIキー: HNWFSDWVSFUZRX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

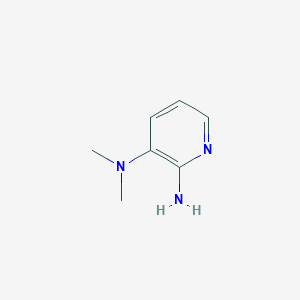

5-Oxo-5-(4-pentyloxyphenyl)valeric acid is a chemical compound with the molecular formula C16H22O4 . It is a derivative of 5-Oxo-5-phenylvaleric acid .

Molecular Structure Analysis

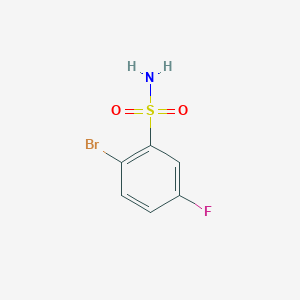

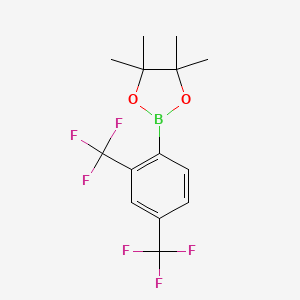

The molecular structure of 5-Oxo-5-(4-pentyloxyphenyl)valeric acid consists of a pentanoic acid chain with a ketone group at the 5th carbon. Attached to this ketone is a phenyl ring substituted with a pentyloxy group at the 4th position .科学的研究の応用

Synthesis and Derivatives

- Synthesis of 14C‐labelled Derivatives: 5-Hydroxy-4-keto valeric acid, a related compound, has been synthesized from amino levulinic acid. This synthesis involves Grignard reactions and oxidation processes, highlighting its potential in creating labelled compounds for research purposes (Tschesche & Wirth, 1981).

Metabolism and Biodegradation

- Catabolism by Rat Intestinal Microbiota: A study on the catabolism of catechins by rat intestinal microbiota identified various metabolites, including 4-oxo-5-(3-hydorxyphenyl)valeric acid. This research contributes to understanding the metabolic pathways and potential biodegradation processes of related valeric acid compounds (Takagaki & Nanjo, 2013).

Polymer Production

- Polymer Production with Pseudomonas Oleovorans: Research involving Pseudomonas oleovorans demonstrated the production of poly-3-hydroxy-5-(4'-tolyl)valerate from 5-(4'-tolyl)valeric acid. This indicates the utility of such compounds in the production of crystalline aromatic-containing bacterial polyhydroxyalkanoate (PHA), a type of biodegradable plastic (Curley et al., 1996).

Chemical Synthesis and Applications

- Role in Metal Mediated Oxidation: The role of valeric acid, a structurally related compound, in metal-mediated oxidation processes has been studied. This research is significant for understanding the chemical significance and applications in producing industrial compounds like plasticizers and lubricants (Ghosh et al., 2015).

- Solid-Phase Peptide Synthesis: The use of 5-(4-hydroxymethyl-3,5-dimethoxyphenoxy)valeric acid in solid-phase peptide synthesis demonstrates the potential of valeric acid derivatives in the synthesis of protected peptide segments, crucial for biochemical research and pharmaceutical applications (Albericio & Bárány, 1991).

特性

IUPAC Name |

5-oxo-5-(4-pentoxyphenyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-2-3-4-12-20-14-10-8-13(9-11-14)15(17)6-5-7-16(18)19/h8-11H,2-7,12H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWFSDWVSFUZRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645449 |

Source

|

| Record name | 5-Oxo-5-[4-(pentyloxy)phenyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-5-(4-pentyloxyphenyl)valeric acid | |

CAS RN |

898791-97-4 |

Source

|

| Record name | 5-Oxo-5-[4-(pentyloxy)phenyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

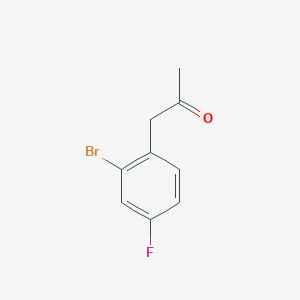

1-(2-Bromo-4-fluorophenyl)propan-2-one

1250021-16-9

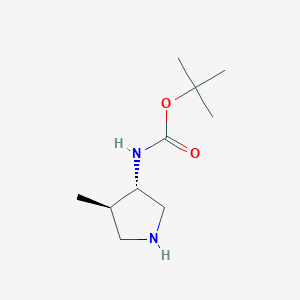

N3,N3-Dimethylpyridine-2,3-diamine

50426-30-7

![Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1373221.png)

![1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B1373225.png)